molecular formula C13H16N2O4S B11727736 Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate

Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate

Cat. No.: B11727736
M. Wt: 296.34 g/mol
InChI Key: AENFASROBXUABZ-UHFFFAOYSA-N
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Description

Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate is a complex organic compound with the molecular formula C13H16N2O4S. It is known for its unique structure, which includes a thiophene ring, a dimethylamino group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with methyl acetoacetate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives.

Scientific Research Applications

Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate involves its interaction with various molecular targets. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate is unique due to its thiophene ring, which imparts distinct electronic properties compared to its furan and chroman analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

methyl 3-[[2-(dimethylaminomethylidene)-3-oxobutanoyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C13H16N2O4S/c1-8(16)9(7-15(2)3)12(17)14-10-5-6-20-11(10)13(18)19-4/h5-7H,1-4H3,(H,14,17)

InChI Key

AENFASROBXUABZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CN(C)C)C(=O)NC1=C(SC=C1)C(=O)OC

Origin of Product

United States

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